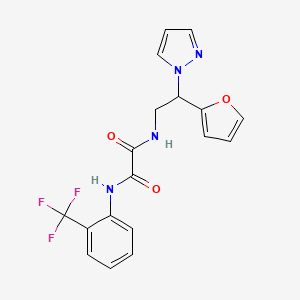
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H15F3N4O3 and its molecular weight is 392.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A study by Hamed et al. (2020) focused on the synthesis and characterization of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde. These compounds were characterized using various techniques such as FTIR, 1H NMR, thermogravimetric analysis, and X-ray diffraction, highlighting their structural integrity and potential for further biological application studies (Hamed et al., 2020).
Biological Activities
Antimicrobial Activity : The antimicrobial properties of synthesized compounds have been a significant area of research. For instance, Hamed et al. (2020) evaluated the biological activity of their chitosan Schiff bases against various bacterial and fungal strains. The antimicrobial activity was found to be dependent on the type of Schiff base moiety, indicating a potential pathway for developing targeted antimicrobial agents (Hamed et al., 2020).
Anticancer and Anti-HCV Activities : Küçükgüzel et al. (2013) synthesized a series of derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their work illustrates the diverse biological activities that can be explored within this class of compounds, potentially leading to therapeutic applications (Küçükgüzel et al., 2013).
Antioxidant Properties
- Research into the antioxidant properties of related compounds has also been conducted, with some compounds showing promise as antioxidants. This area of research is crucial for developing treatments for oxidative stress-related diseases.
Host-Guest Chemistry
- Barton et al. (2019) investigated the host behavior of N,N′-bis(9-phenyl-9-thioxanthenyl)ethylenediamine in the presence of aromatic and aliphatic five-membered heterocyclic guests. This study contributes to understanding the selective interactions between host molecules and heterocyclic compounds, which is essential for developing new materials and sensors (Barton et al., 2019).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)12-5-1-2-6-13(12)24-17(27)16(26)22-11-14(15-7-3-10-28-15)25-9-4-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDVQDNXFKVYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Methylphenoxy)propyl]benzimidazole](/img/structure/B2771763.png)
![N-(4-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2771765.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)
![1-(Oxan-4-yl)-3-[4-(prop-2-enoyl)piperazin-1-yl]piperidin-2-one](/img/structure/B2771770.png)
![N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2771771.png)
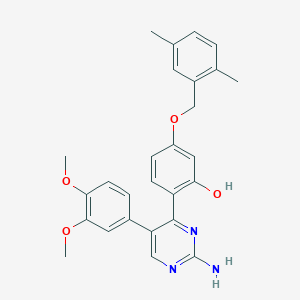
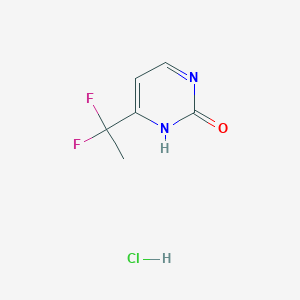
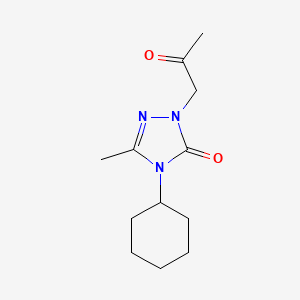
![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide](/img/structure/B2771776.png)
![1-(4-Methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2771778.png)

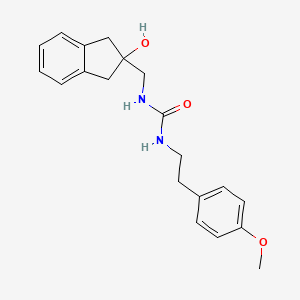
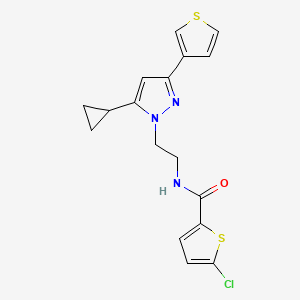
![ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate](/img/structure/B2771786.png)